N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that features an indole moiety, an oxadiazole ring, and a cyclooctyl group
Preparation Methods
The synthesis of N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps. One common method involves the reaction of tryptamine derivatives with carboxylic acids using N,N’-dicyclohexylcarbodiimide as a dehydrating agent . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The indole and oxadiazole rings can participate in electrophilic substitution reactions, often using halogenating agents or nitrating mixtures.
Scientific Research Applications
N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing biological pathways. The oxadiazole ring may contribute to the compound’s stability and reactivity, enhancing its overall efficacy in biological systems .
Comparison with Similar Compounds
N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide can be compared to other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Known for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Used in antiviral research.
N~3~- [3- (1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE: Investigated for its potential in treating neurodegenerative diseases.
This compound stands out due to its unique combination of an indole moiety and an oxadiazole ring, which may offer distinct advantages in terms of stability and biological activity.
Properties
Molecular Formula |
C21H26N4O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-cyclooctyl-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C21H26N4O2/c26-19(23-17-6-4-2-1-3-5-7-17)10-11-20-24-21(25-27-20)16-9-8-15-12-13-22-18(15)14-16/h8-9,12-14,17,22H,1-7,10-11H2,(H,23,26) |
InChI Key |
GUDYLUGMOXWDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.